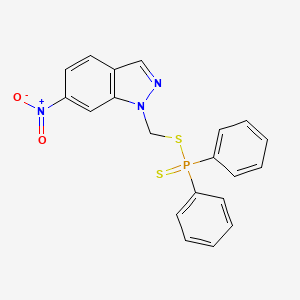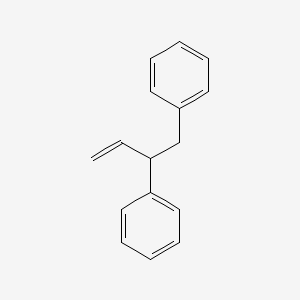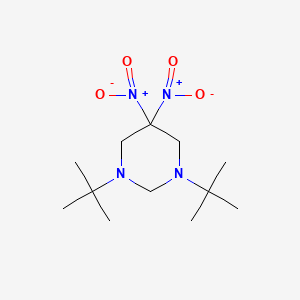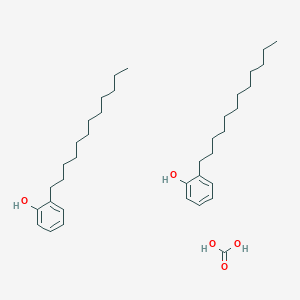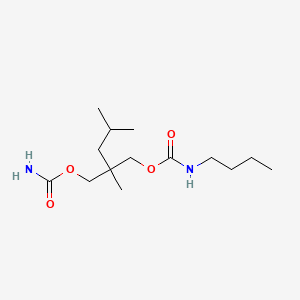
2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate is a chemical compound with a complex structure that includes both diol and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate typically involves the reaction of 2-Isobutyl-2-methyl-1,3-propanediol with butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as dibutyltin dilaurate, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Substituted carbamates or alcohols.
Scientific Research Applications
2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-2-methyl-1,3-propanediol
- 2-Methyl-1,3-propanediol
Uniqueness
2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate is unique due to its dual functional groups, which provide a combination of reactivity and versatility not found in simpler compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
25385-12-0 |
|---|---|
Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2,4-dimethylpentyl] N-butylcarbamate |
InChI |
InChI=1S/C14H28N2O4/c1-5-6-7-16-13(18)20-10-14(4,8-11(2)3)9-19-12(15)17/h11H,5-10H2,1-4H3,(H2,15,17)(H,16,18) |
InChI Key |
JGDLWBTULYDFPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCC(C)(CC(C)C)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



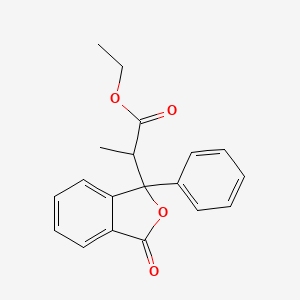
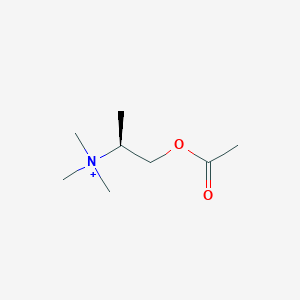
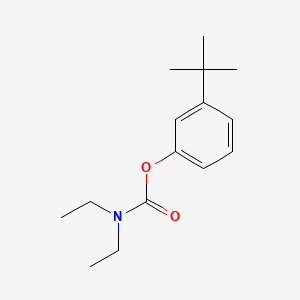
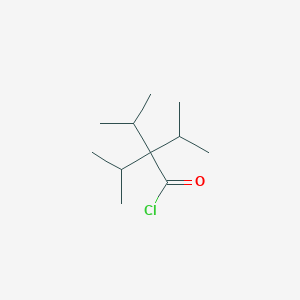
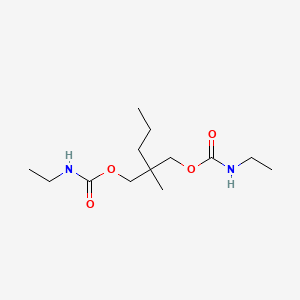
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
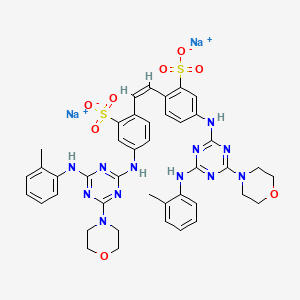
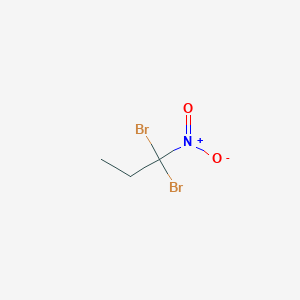
![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
